molecular formula C15H22N4O7 B14650130 azecane;2,4,6-trinitrophenol CAS No. 51206-66-7

azecane;2,4,6-trinitrophenol

Cat. No.: B14650130
CAS No.: 51206-66-7
M. Wt: 370.36 g/mol
InChI Key: PSNATKLWAKGAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azecane;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid with a bitter taste, and it is one of the most acidic phenols. The name “picric” comes from the Greek word “pikros,” meaning “bitter.” This compound has been historically significant due to its explosive properties and its use in various industrial and scientific applications .

Preparation Methods

The synthesis of azecane;2,4,6-trinitrophenol involves the nitration of phenolThe reaction is carried out under controlled conditions, usually at low temperatures, to introduce nitro groups onto the phenol ring . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Azecane;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and bromine water for substitution reactions. Major products formed include 2,4,6-tribromophenol and aminophenols .

Scientific Research Applications

Azecane;2,4,6-trinitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which azecane;2,4,6-trinitrophenol exerts its effects involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and heat production. The compound targets the mitochondrial membrane, affecting the electron transport chain and proton gradient .

Comparison with Similar Compounds

Azecane;2,4,6-trinitrophenol is similar to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. its three nitro groups make it more acidic and explosive compared to its counterparts. This uniqueness makes it particularly valuable in applications requiring high energy content, such as explosives .

Similar compounds include:

  • 2,4-Dinitrophenol
  • 4-Nitrophenol
  • 2-Nitrophenol

These compounds share similar chemical structures but differ in the number and position of nitro groups, which influence their reactivity and applications .

Properties

CAS No.

51206-66-7

Molecular Formula

C15H22N4O7

Molecular Weight

370.36 g/mol

IUPAC Name

azecane;2,4,6-trinitrophenol

InChI

InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H

InChI Key

PSNATKLWAKGAQK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.